ethyl 2-(8-(4-(dimethylamino)phenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds with dimethylamino phenyl groups, such as Michler’s ketone , and compounds with ethyl acetate groups, such as 2-(Dimethylamino)ethyl methacrylate , are used in various applications. Michler’s ketone is an intermediate in the production of dyes and pigments , while 2-(Dimethylamino)ethyl methacrylate is used as a monomer in the production of polymers .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with dimethylaniline or other amines . For example, Michler’s ketone is prepared using the Friedel-Crafts acylation of dimethylaniline using phosgene or equivalent reagents .Molecular Structure Analysis
The molecular structure of similar compounds often includes a dimethylamino phenyl group and an acetate group . These groups can contribute to the properties of the compound, such as its reactivity or solubility.Chemical Reactions Analysis
Similar compounds can participate in various chemical reactions. For example, Michler’s ketone can undergo condensation reactions with various aniline derivatives to produce dyes .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary. For example, Michler’s ketone is a colorless solid with a melting point of 173 °C . It has a molar mass of 268.360 g·mol −1 .Aplicaciones Científicas De Investigación
Structure-Activity Relationships in Adenosine Receptors
A study explored the structure-activity relationships of 2-phenyl-imidazo[2,1-i]purin-5-ones, ligands for human A3 adenosine receptors (ARs), indicating how modifications to the imidazo ring structure affect affinity for AR subtypes. This research has implications for designing receptor-selective drugs, demonstrating the potential for ethyl 2-(8-(4-(dimethylamino)phenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate in receptor targeting and drug development (Ozola et al., 2003).
Applications in Antimicrobial and Antioxidant Research
Research on novel 1,3,4-oxadiazole compounds derived from 1H-imidazole highlighted antimicrobial activities against common bacteria, suggesting the compound's framework could be instrumental in developing new antimicrobial agents. This indicates potential for this compound in antimicrobial research (Al-badrany et al., 2019).
Potential in Organic Light-Emitting Devices (OLEDs)
A study on low-molecular weight compounds for use in organic light-emitting devices (OLEDs) synthesized new derivatives with potential application in electroluminescent layers. This suggests the structure of this compound may offer valuable properties for OLED and electronic device research (Dobrikov et al., 2011).
Contributions to Heterocyclic Chemistry
Another investigation focused on the synthesis of substituted 2--[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols, revealing the compound's role in advancing heterocyclic chemistry and synthesizing novel structures with potential therapeutic uses. This underscores the chemical compound's relevance in synthesizing and studying heterocyclic compounds (Juspin et al., 2011).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'ethyl 2-(8-(4-(dimethylamino)phenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate' involves the synthesis of the imidazo[2,1-f]purin-3(2H,4H,8H)-one ring system, followed by the introduction of the phenyl and dimethylamino groups, and finally the esterification of the carboxylic acid group with ethyl alcohol. The synthesis pathway involves several steps and requires the use of various reagents and catalysts.", "Starting Materials": [ "2-aminopurine", "phenylacetic acid", "methyl isobutyrylacetate", "dimethylformamide", "triethylamine", "4-dimethylaminobenzaldehyde", "acetic anhydride", "sodium acetate", "ethyl alcohol" ], "Reaction": [ "Step 1: Synthesis of 2-(methylamino)-6-phenyl-1H-imidazo[2,1-f]purin-3(2H)-one by reacting 2-aminopurine with phenylacetic acid and methyl isobutyrylacetate in the presence of dimethylformamide and triethylamine as a catalyst.", "Step 2: Synthesis of 8-(4-(dimethylamino)phenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-one by reacting 2-(methylamino)-6-phenyl-1H-imidazo[2,1-f]purin-3(2H)-one with 4-dimethylaminobenzaldehyde in the presence of acetic anhydride and sodium acetate as a catalyst.", "Step 3: Synthesis of ethyl 2-(8-(4-(dimethylamino)phenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate by esterification of the carboxylic acid group of 8-(4-(dimethylamino)phenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-one with ethyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid." ] } | |
Número CAS |
951946-94-4 |
Fórmula molecular |
C26H26N6O4 |
Peso molecular |
486.532 |
Nombre IUPAC |
ethyl 2-[6-[4-(dimethylamino)phenyl]-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate |
InChI |
InChI=1S/C26H26N6O4/c1-5-36-21(33)16-31-24(34)22-23(29(4)26(31)35)27-25-30(22)15-20(17-9-7-6-8-10-17)32(25)19-13-11-18(12-14-19)28(2)3/h6-15H,5,16H2,1-4H3 |
Clave InChI |
AAUKSSBQRFGEFW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)N(C)C)C5=CC=CC=C5)N(C1=O)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.